Dimethyl 5-(chloromethyl)isophthalate
Overview
Description
Dimethyl 5-(chloromethyl)isophthalate is an organic compound with the chemical formula C₁₁H₁₁ClO₄. It is a derivative of isophthalic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a chloromethyl group, and the carboxylic acid groups are esterified with methanol. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and structural properties .
Preparation Methods
Dimethyl 5-(chloromethyl)isophthalate can be synthesized through several methods. One common synthetic route involves the chlorination of dimethyl 5-(hydroxymethyl)isophthalate. The reaction typically uses thionyl chloride (SOCl₂) as the chlorinating agent. The dimethyl 5-(hydroxymethyl)isophthalate is refluxed in thionyl chloride for about 1.5 hours, followed by cooling and dilution with dichloromethane. The mixture is then washed with sodium hydroxide solution, water, and brine, dried over sodium sulfate, and concentrated under reduced pressure to yield this compound .
Chemical Reactions Analysis
Dimethyl 5-(chloromethyl)isophthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, forming corresponding substituted derivatives.
Oxidation: The chloromethyl group can be oxidized to form carboxylic acid derivatives.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl 5-(chloromethyl)isophthalate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is involved in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of dimethyl 5-(chloromethyl)isophthalate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo substitution reactions, while the ester groups can participate in hydrolysis and reduction reactions. These properties make it a versatile compound in various chemical transformations .
Comparison with Similar Compounds
Dimethyl 5-(chloromethyl)isophthalate can be compared with other similar compounds such as:
Dimethyl 5-iodoisophthalate: This compound has an iodine atom instead of a chlorine atom at the 5-position, which affects its reactivity and applications.
Dimethyl 5-ethynylisophthalate: This compound has an ethynyl group at the 5-position, providing different chemical properties and uses.
Dimethyl isophthalate: The parent compound without any substituents at the 5-position, used as a starting material for various derivatives.
These comparisons highlight the unique reactivity and applications of this compound in different chemical contexts.
Properties
IUPAC Name |
dimethyl 5-(chloromethyl)benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYKJOHNIKKVAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CCl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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